6-Benzylamino-1-hexanol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

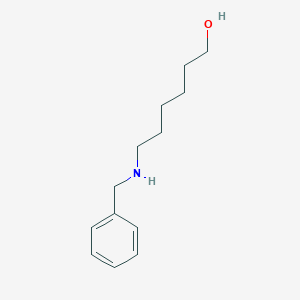

3D Structure

Eigenschaften

IUPAC Name |

6-(benzylamino)hexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c15-11-7-2-1-6-10-14-12-13-8-4-3-5-9-13/h3-5,8-9,14-15H,1-2,6-7,10-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKSKQBXMQDBFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00568751 |

Source

|

| Record name | 6-(Benzylamino)hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133437-08-8 |

Source

|

| Record name | 6-(Benzylamino)hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Benzylamino-1-hexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Benzylamino-1-hexanol chemical properties and structure

An In-depth Technical Guide to 6-Benzylamino-1-hexanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organic molecule featuring a secondary amine and a primary alcohol, separated by a six-carbon aliphatic chain. This unique structure, combining the lipophilic benzyl group with a hydrophilic hydroxyl terminus, makes it a valuable intermediate in organic synthesis.[1] Its utility spans the creation of more complex molecules, including potential ligands in medicinal chemistry and specialized biochemical probes.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol via reductive amination, analytical characterization data, and a discussion of its potential applications.

Chemical Identity and Structure

This compound is systematically known as 6-(Benzylamino)hexan-1-ol or N-(6-Hydroxyhexyl)benzylamine.[1] Its structure is defined by a hexanol backbone where the amino group at the 6-position is substituted with a benzyl group.

-

Molecular Formula: C₁₃H₂₁NO[2]

-

CAS Number: 133437-08-8[2]

-

InChI Key: ILKSKQBXMQDBFT-UHFFFAOYSA-N[3]

-

Canonical SMILES: C1=CC=C(C=C1)CNCCCCCCO[4]

Structural Diagram

The 2D structure of this compound highlights the key functional groups: a phenyl ring, a secondary amine, a flexible hexyl chain, and a terminal hydroxyl group.

Sources

A Guide to the Plant Growth-Regulating Mechanism of 6-Benzylaminopurine (BAP)

A Note on the Topic: Initial research indicates a lack of available scientific literature regarding the specific mechanism of action for 6-Benzylamino-1-hexanol as a plant growth regulator. However, the structural similarity in its name to the widely documented synthetic cytokinin, 6-Benzylaminopurine (BAP) , suggests a possible conflation. This guide will therefore provide an in-depth analysis of the mechanism of action for 6-Benzylaminopurine, a cornerstone molecule in plant science and biotechnology. We will proceed under the expert assumption that BAP is the intended subject of inquiry.

Introduction to 6-Benzylaminopurine (BAP)

6-Benzylaminopurine (also known as 6-BAP, BA, or benzyl adenine) is a first-generation synthetic cytokinin, a class of phytohormones that primarily promote cell division (cytokinesis) in plants.[1][2][3] First synthesized and tested in the laboratories of renowned plant physiologist Folke K. Skoog, BAP has become an indispensable tool in plant tissue culture, agriculture, and horticulture.[1][3] Its high activity and stability have made it a model compound for studying cytokinin signaling and a key ingredient in protocols for micropropagation, shoot proliferation, and the delay of senescence. This guide elucidates the molecular cascade initiated by BAP, from receptor perception to the transcriptional regulation of target genes, and details the subsequent physiological responses and the experimental methodologies used to validate its activity.

Part 1: The Molecular Mechanism of BAP Action

The biological effects of BAP are mediated through the canonical cytokinin signaling pathway, a multi-step phosphorelay system homologous to two-component signaling systems found in bacteria. This pathway translates the external chemical signal of BAP into a cellular response within the nucleus.

Receptor Binding and Activation

The cytokinin signal is first perceived by transmembrane histidine kinase receptors located in the endoplasmic reticulum membrane. In the model plant Arabidopsis thaliana, there are three primary cytokinin receptors: ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and CYTOKININ RESPONSE 1/ARABIDOPSIS HISTIDINE KINASE 4 (CRE1/AHK4). BAP, acting as a ligand, binds to the CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of these receptors. This binding event induces a conformational change, triggering the autophosphorylation of a conserved histidine residue within the kinase domain of the receptor.

The Phosphorelay Cascade

The signal is then transduced via a phosphorelay mechanism. The phosphate group from the activated AHK receptor is transferred to a conserved aspartate residue on small, soluble proteins known as HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs). These AHPs are mobile and shuttle the phosphate group from the cytoplasm into the nucleus.

Nuclear Response and Transcriptional Activation

Inside the nucleus, the phosphorylated AHPs transfer the phosphate group to the receiver domain of ARABIDOPSIS RESPONSE REGULATORS (ARRs). These ARRs are the final arbiters of the signaling pathway and function as transcription factors. They are broadly classified into two types:

-

Type-B ARRs: Upon phosphorylation, Type-B ARRs become active and bind to specific promoter sequences (e.g., the GAT/A motif) of cytokinin-responsive genes, thereby activating their transcription. These genes are responsible for executing the downstream physiological effects of cytokinins, such as promoting cell division by regulating cyclin and cyclin-dependent kinase (CDK) genes.

-

Type-A ARRs: Among the genes activated by Type-B ARRs are the Type-A ARR genes themselves. Type-A ARRs are negative regulators of the signaling pathway. They are rapidly induced by cytokinin signaling and act to repress the pathway through a feedback inhibition loop, providing a mechanism for the cell to attenuate its response to the cytokinin signal.

The diagram below illustrates the complete signaling cascade initiated by BAP.

Caption: BAP signaling from receptor binding to gene activation.

Part 2: Physiological and Developmental Effects of BAP

BAP's activation of the cytokinin signaling pathway leads to a wide array of observable and quantifiable effects on plant growth and development. Its versatility makes it a broad-spectrum plant growth regulator.

| Physiological Process | Effect of BAP Application | Primary Mechanism |

| Cell Division & Proliferation | Strongly promotes cell division and callus/shoot formation in tissue culture. | Upregulation of cell cycle genes (cyclins, CDKs). |

| Apical Dominance | Reduces apical dominance, promoting lateral bud outgrowth and branching. | Alters auxin-to-cytokinin ratio, releasing lateral buds from inhibition. |

| Leaf Senescence | Delays the degradation of chlorophyll and proteins, extending leaf lifespan.[1] | Downregulation of senescence-associated genes (SAGs). |

| Fruit and Flower Development | Can enhance fruit set, size, and quality.[1][3] | Stimulates cell division in developing fruit tissues. |

| Chloroplast Development | Promotes the differentiation of proplastids into chloroplasts. | Regulation of genes involved in plastid biogenesis. |

| Nutrient Mobilization | Enhances the movement of nutrients to treated areas, creating a "nutrient sink". | Increased metabolic activity and transport gene expression. |

| Stress Tolerance | Can mitigate the effects of various abiotic stresses like waterlogging or salinity. | Upregulation of stress-responsive pathways and antioxidant systems. |

Part 3: Experimental Protocols for BAP Activity Assessment

The cytokinin activity of BAP is empirically determined using standardized bioassays. The tobacco callus bioassay is a classic and reliable method for quantifying the cell division-promoting effects of cytokinins.

Preparation of BAP Stock Solution

6-Benzylaminopurine is poorly soluble in water. A concentrated stock solution must be prepared using a solvent before it can be added to aqueous culture media.

Materials:

-

6-Benzylaminopurine (BAP) powder

-

1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Sterile deionized water

-

Sterile volumetric flask

-

Magnetic stirrer and stir bar

-

0.22 µm sterile filter

Protocol:

-

Weighing: Accurately weigh the desired amount of BAP powder to make a 1 mg/mL (or other desired concentration) stock solution. For example, weigh 100 mg of BAP.

-

Dissolution: Place the BAP powder into a beaker with a magnetic stir bar. Add a minimal volume of 1 M NaOH dropwise while stirring until the powder is fully dissolved. BAP is an adenine derivative and will dissolve in a basic solution.

-

Dilution: Transfer the dissolved BAP solution to a 100 mL volumetric flask. Bring the volume up to the 100 mL mark with sterile deionized water. This results in a 1 mg/mL stock solution.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

-

Storage: Store the stock solution at 4°C in the dark. It is stable for several months.

Tobacco Callus Bioassay for Cytokinin Activity

This bioassay measures the fresh weight gain of tobacco callus tissue grown on a medium containing the test compound, which is unable to grow without an exogenous cytokinin source.

Materials:

-

Established tobacco callus culture (e.g., Nicotiana tabacum 'Wisconsin No. 38')

-

Murashige and Skoog (MS) basal medium

-

Auxin (e.g., Naphthaleneacetic acid, NAA)

-

BAP stock solution

-

Agar

-

Sterile petri dishes

-

Growth chamber (25°C, dark)

Protocol Workflow:

-

Media Preparation: Prepare MS basal medium supplemented with a standard concentration of auxin (e.g., 2 mg/L NAA) but lacking cytokinin. Divide the medium into several flasks.

-

BAP Addition: Create a dilution series of BAP by adding different volumes of the sterile stock solution to each flask to achieve final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1.0 mg/L). The "0" concentration serves as the negative control.

-

Plating: Add agar, autoclave the media, and pour it into sterile petri dishes.

-

Inoculation: Under sterile conditions, transfer small, uniform pieces of tobacco callus (approx. 50-100 mg initial weight) onto the surface of the prepared media, one piece per plate.

-

Incubation: Seal the plates and incubate them in a growth chamber in complete darkness at 25°C for 3-4 weeks.

-

Data Collection: After the incubation period, carefully remove each piece of callus and measure its final fresh weight.

-

Analysis: Calculate the average fresh weight gain for each BAP concentration. Plot the fresh weight gain against the BAP concentration to generate a dose-response curve, which demonstrates the compound's cytokinin activity.

Caption: Workflow for the tobacco callus cytokinin bioassay.

Conclusion

6-Benzylaminopurine acts as a potent synthetic analog of natural cytokinins, directly engaging the plant's endogenous hormone signaling machinery. Its mechanism of action, centered on the activation of histidine kinase receptors and the subsequent nuclear phosphorelay, provides a clear example of how a simple synthetic molecule can exert profound control over complex developmental processes. This detailed understanding allows researchers and horticulturists to precisely manipulate plant growth, from accelerating propagation in the lab to improving crop yield and quality in the field. The study of BAP continues to offer valuable insights into the fundamental principles of phytohormone signaling and action.

References

- Nisler, J., Zatloukal, M., Popa, I., Dolezal, K., Strnad, M., & Spíchal, L. (2010). Cytokinin receptor antagonists derived from 6-benzylaminopurine. Phytochemistry, 71(7), 823-830.

- Kopečný, D., Briozzo, P., Popelková, H., & Strnad, M. (2021). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. MDPI.

- Crimson Living. (n.d.). 6-benzylaminopurine (6-BA, 6-BAP), Highly Effective Cytokinin, plant growth promoter. Crimson Living Store.

- Wikipedia contributors. (2023). 6-Benzylaminopurine. Wikipedia, The Free Encyclopedia.

- Bråthe, A., Andresen, G., Gundersen, L. L., Malterud, K. E., & Rise, F. (2002). Antioxidant activity of synthetic cytokinin analogues: 6-alkynyl- and 6-alkenylpurines as novel 15-Lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry, 10(5), 1581-1586.

- O.A. O., et al. (2018). Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico. bioRxiv.

- Leonard, N. J., et al. (1966). Development of cytokinin activity by rearrangement of 1-substituted adenines to 6-substituted aminopurines: inactivation by N6, 1-cyclization.

- Leonard, N. J., et al. (1966).

- Author, et al. (2024).

- Author, et al. (2020). In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities. MDPI.

- Besson, J. M., et al. (1994).

- Sproutcultures. (n.d.). 6-Benzylaminopurine (6-BAP). Sproutcultures Store.

- CliniSciences. (n.d.). Plant Growth Regulators - Cytokinins - 6-Benzylaminopurine (BAP). CliniSciences.

- Plant Cell Technology. (n.d.). Benzylaminopurine (BAP) Powder. Plant Cell Technology.

- Mok, D. W. S. (2019). Cytokinins: Chemistry, Activity, and Function. Taylor & Francis eBooks.

- Myatt, G. (2021). Top-5 Uses of 6-BA Cytokinin Plant Growth Regulators in Ornamental Plants. Fine Americas.

- American Chemical Society. (2016). 6-Benzyladenine. ACS.

- Author. (2025). 6-Benzylaminopurine and its glycoside as naturally occurring cytokinin.

- CN108956794B - Methods for the detection of plant growth regulators 6-benzyl adenine and paclobutrazol in biological fluids.

Sources

6-Benzylamino-1-hexanol: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-Benzylamino-1-hexanol, a molecule of interest in synthetic chemistry and potentially in drug discovery. Due to the limited publicly available data specifically detailing the discovery and biological profile of this compound, this guide synthesizes information from analogous structures and established chemical principles to offer a foundational resource for researchers, scientists, and drug development professionals. We present a plausible synthetic route, hypothesize potential biological activities based on structural similarities to known bioactive molecules, and provide detailed experimental protocols. This document aims to serve as a catalyst for further investigation into the properties and applications of this compound.

Introduction

This compound, also known as N-(6-Hydroxyhexyl)benzylamine, is an organic compound featuring a benzylamine moiety linked to a hexanol backbone. Its structure, combining an aromatic amine with a primary alcohol, suggests a versatile chemical scaffold with potential for derivatization and a range of possible biological interactions. While not as extensively studied as its structural analog 6-benzylaminopurine (BAP), a well-known synthetic cytokinin, the unique combination of a flexible hexanol chain and a benzyl group warrants a closer examination of its potential applications.

This guide will delve into the inferred history and discovery of this compound class, propose a detailed and reliable synthetic protocol, and explore hypothetical biological activities and mechanisms of action, drawing parallels from structurally related compounds.

Inferred Discovery and History

The development of synthetic routes to benzylamines is well-established, with methods like the Gabriel synthesis and reductive amination being cornerstone reactions in organic chemistry for preparing primary and secondary amines. It is likely that this compound was first prepared using one of these classical methods, possibly as part of a library of related compounds for screening purposes or as a building block for more complex molecules. The interest in such compounds often stems from the biological activities of related structures. For instance, the discovery of the plant growth-promoting effects of 6-benzylaminopurine in the mid-20th century spurred research into a wide array of N-substituted purine and benzylamine derivatives.[1]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through reductive amination. This widely used method involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[2][3]

Proposed Synthetic Pathway: Reductive Amination

A plausible and efficient route for the synthesis of this compound is the reductive amination of benzaldehyde with 6-amino-1-hexanol.

Reaction Scheme:

Benzaldehyde + 6-Amino-1-hexanol → Schiff Base Intermediate → this compound

Experimental Protocol

Materials:

-

Benzaldehyde (Reagent Grade)

-

6-Amino-1-hexanol (Reagent Grade)

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (Anhydrous)

-

Dichloromethane (DCM, Anhydrous)

-

Sodium sulfate (Na₂SO₄, Anhydrous)

-

Hydrochloric acid (HCl, 1M)

-

Sodium bicarbonate (NaHCO₃, saturated solution)

-

Ethyl acetate (for chromatography)

-

Hexanes (for chromatography)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 6-amino-1-hexanol (1 equivalent) in anhydrous methanol. To this solution, add benzaldehyde (1 equivalent) dropwise at room temperature with stirring. The reaction mixture is stirred for 2-4 hours to facilitate the formation of the imine intermediate.

-

Reduction: The reaction mixture is cooled to 0 °C in an ice bath. Sodium borohydride (1.5 equivalents) is added portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of 1M HCl until the pH is acidic (pH ~2-3). The methanol is removed under reduced pressure. The aqueous residue is then basified with a saturated solution of sodium bicarbonate until pH ~8-9.

-

Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound via reductive amination.

Hypothesized Biological Activities and Mechanism of Action

While direct biological data for this compound is scarce, we can infer potential activities based on its structural components: the benzylamine group and the hexanol chain.

Potential Cytokinin-like Activity

The most direct structural comparison is with 6-benzylaminopurine (BAP), a synthetic cytokinin that promotes cell division and growth in plants.[1][4] The benzylamine moiety is the key pharmacophore responsible for BAP's activity. It is plausible that this compound could exhibit weak cytokinin-like or anti-cytokinin activity by interacting with cytokinin receptors. The flexible hexanol chain, replacing the rigid purine ring of BAP, would significantly alter its binding affinity and downstream signaling.

Potential as a Scaffold for Drug Discovery

N-substituted benzylamines are a common motif in a variety of biologically active compounds, including those with antimicrobial, anti-inflammatory, and anticancer properties.[5] The hexanol portion of the molecule introduces lipophilicity, which could influence its membrane permeability and interaction with hydrophobic pockets of target proteins. Long-chain amino alcohols have also been reported to possess interesting biological effects, including immunosuppressive and cytotoxic activities.[6]

Hypothetical Signaling Pathway Interaction

Given the structural similarity to BAP, a hypothetical mechanism of action could involve interaction with cytokinin signaling pathways in plants. In this speculative model, this compound might act as a competitive antagonist at cytokinin receptors, such as AHK3 and CRE1/AHK4 in Arabidopsis.[7] By binding to the receptor, it could prevent the binding of endogenous cytokinins, thereby inhibiting the downstream phosphorelay signaling cascade that leads to the activation of type-B Arabidopsis Response Regulators (ARRs) and the expression of cytokinin-responsive genes.

Caption: Hypothetical antagonistic mechanism of this compound on a plant cytokinin signaling pathway.

Quantitative Data Summary

Due to the limited experimental data available for this compound, a comprehensive quantitative data table cannot be provided at this time. Researchers are encouraged to perform characterization and bioactivity assays to generate this valuable information. Key parameters to determine would include:

| Parameter | Method of Determination | Expected Outcome/Significance |

| Purity | HPLC, GC-MS, ¹H NMR, ¹³C NMR | Confirmation of successful synthesis and purity of the compound. |

| Melting/Boiling Point | Differential Scanning Calorimetry/Distillation | Physical characterization of the compound. |

| Solubility | Solvent miscibility tests | Important for formulation in biological assays. |

| IC₅₀/EC₅₀ | In vitro bioassays | Quantification of biological activity (e.g., cytotoxicity, enzyme inhibition). |

| Binding Affinity (Kd) | Surface Plasmon Resonance, ITC | To determine the strength of interaction with potential protein targets. |

Conclusion and Future Directions

This compound represents an intriguing yet understudied chemical entity. This technical guide has provided a foundational framework by proposing a robust synthetic methodology and hypothesizing potential biological activities based on established principles and the known properties of structurally related molecules. The true potential of this compound remains to be unlocked through dedicated experimental investigation.

Future research should focus on:

-

Definitive Synthesis and Characterization: Synthesizing and fully characterizing this compound to establish its physicochemical properties.

-

Broad Biological Screening: Evaluating its activity across a range of biological assays, including antimicrobial, anticancer, and plant growth regulation screens.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to understand how structural modifications impact its biological activity.

This guide serves as a starting point for the scientific community to explore the potential of this compound and its derivatives in various fields of research and development.

References

-

Spíchal, L., Popa, I., Krystof, V., Holub, J., Lenobel, R., Schmülling, T., & Strnad, M. (2010). Cytokinin receptor antagonists derived from 6-benzylaminopurine. Bioorganic & medicinal chemistry, 18(21), 7475–7483. [Link]

-

Doležal, K., Popa, I., Kryštof, V., Spíchal, L., Fojtíková, M., Holub, J., Lenobel, R., Schmülling, T., & Strnad, M. (2006). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & medicinal chemistry, 14(3), 875–884. [Link]

- Huckabee, B. K., & Larrow, J. F. (2002). Preparation of N-benzylamines. U.S. Patent No. 6,476,268 B1. Washington, DC: U.S.

-

Al-Ghorbani, M., & El-Gamal, B. (2015). Synthesis, isolation and characterisation of some substituted N-benzyl and N-benzoyl anilines. Marmara Pharmaceutical Journal, 19(2), 113-119. [Link]

-

Kalyani, D., & Jagadeesh, R. V. (2014). Kinetics and Mechanism of the Oxidation of Substituted Benzylamines by N-Chlorosuccinimide. Journal of the Chinese Chemical Society, 61(7), 747-754. [Link]

-

de Oliveira, A. C., de Alvarenga, E. S., de Oliveira, T. F., & da Silva, J. A. (2020). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. Molecules, 25(22), 5433. [Link]

-

Grokipedia. (n.d.). 6-Benzylaminopurine. Retrieved January 14, 2026, from [Link]

-

CliniSciences. (n.d.). Plant Growth Regulators - Cytokinins - 6-Benzylaminopurine (BAP). Retrieved January 14, 2026, from [Link]

-

Wikipedia. (2023, December 12). 6-Benzylaminopurine. In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved January 14, 2026, from [Link]

-

Arokiyaraj, S., Perinbam, K., Agastian, P., & Balaraju, K. (2007). Synthesis and biological activities of long chain 2-amino alcohols. Indian Journal of Chemistry-Section B, 46(12), 2054. [Link]

-

Vicker, N., Sharland, C. M., Heaton, W. B., Gonzalez, A. M., Bailey, D. M., & Purohit, A. (2011). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. ChemMedChem, 6(4), 659-675. [Link]

-

Panicker, R. C., & G, S. (2001). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Journal of Chemical Sciences, 113(2), 127-134. [Link]

- Thomas, J. (1961). Preparation of benzylamine. U.S. Patent No. 2,987,548. Washington, DC: U.S.

-

Sun, A. Y., & Samorajski, T. (1975). The effects of aliphatic alcohols on the biophysical and biochemical correlates of membrane function. Annals of the New York Academy of Sciences, 252, 291-303. [Link]

-

Landrie, C. L., & McQuade, D. T. (2007). The Gabriel synthesis of benzylamine: An undergraduate organic experiment. Journal of Chemical Education, 84(1), 127. [Link]

-

Wikipedia. (2023, November 28). Reductive amination. In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Sun, A. Y., & Samorajski, T. (1975). The Effects of Aliphatic Alcohols on the Biophysical and Biochemical Correlates of Membrane Function. Annals of the New York Academy of Sciences, 252(1), 291-303. [Link]

-

Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved January 14, 2026, from [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Sun, A. Y., & Samorajski, T. (1975). The Effects of Aliphatic Alcohols on the Biophysical and Biochemical Correlates of Membrane Function. Annals of the New York Academy of Sciences, 252(1), 291-303. [Link]

-

Gotor-Fernández, V., & Lavandera, I. (2021). Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. Frontiers in Catalysis, 1, 7. [Link]

-

Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. [Link]

Sources

- 1. 6-Benzylaminopurine - Wikipedia [en.wikipedia.org]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytokinin receptor antagonists derived from 6-benzylaminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Benzylamino-1-hexanol: Synthesis, Characterization, and Potential Applications

Executive Summary

6-Benzylamino-1-hexanol, also known as N-(6-Hydroxyhexyl)benzylamine, is a bifunctional organic compound featuring a secondary amine and a primary alcohol. Its structure, combining a flexible six-carbon aliphatic chain with a benzyl group, makes it a valuable intermediate in organic synthesis. While extensive research into its specific biological activities is not widely published, its chemical nature suggests potential applications as a building block for pharmaceuticals, a precursor for specialty polymers, and a scaffold in medicinal chemistry. This guide provides a comprehensive review of its chemical properties, outlines robust synthetic protocols, and explores its potential utility in research and development, grounded in established chemical principles.

Introduction and Chemical Profile

This compound (CAS No. 133437-08-8) is an organic molecule that possesses both a nucleophilic secondary amine and a reactive primary alcohol.[1] The benzyl group imparts a degree of lipophilicity and aromatic character, while the hexanol backbone provides a flexible, non-polar spacer.[1] The terminal hydroxyl group offers a site for hydrophilic interactions or further functionalization.[1] This dual functionality is key to its role as a versatile chemical intermediate.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties for this compound is presented below. This data is essential for its handling, purification, and characterization.

| Property | Value | Source(s) |

| CAS Number | 133437-08-8 | [2] |

| Molecular Formula | C₁₃H₂₁NO | [2][3] |

| Molecular Weight | 207.32 g/mol | [1][2] |

| IUPAC Name | 6-(benzylamino)hexan-1-ol | [3] |

| Synonyms | N-(6-Hydroxyhexyl)benzylamine | [1][4] |

| Appearance | Clear, light yellow to orange liquid | [5] |

| Boiling Point | 327.9 °C at 760 mmHg | [3] |

| Density | ~1.00 g/cm³ | [5] |

| Flash Point | 95.6 °C | [3] |

Spectroscopic data is critical for confirming the identity and purity of a synthesized compound. While raw spectra are proprietary, their availability has been confirmed in spectral databases.

| Spectral Data Type | Availability |

| ¹³C NMR | Available[1] |

| ATR-IR | Available[1] |

| Mass Spectrometry (GC-MS) | Available[1][6] |

Synthesis of this compound

While specific journal-published protocols for the direct synthesis of this compound are not abundant, its structure lends itself to synthesis via well-established and reliable organic chemistry reactions. The two most logical and field-proven approaches are direct N-alkylation of 6-amino-1-hexanol and reductive amination.

Pathway 1: Direct N-Alkylation (Sₙ2 Reaction)

This is the most straightforward approach, involving the direct reaction of a primary amine with a benzyl halide. The causality here is the nucleophilic attack of the amino group on the electrophilic benzylic carbon of the benzyl halide.

Caption: Workflow for Sₙ2 synthesis of this compound.

-

Setup: To a round-bottom flask, add 6-amino-1-hexanol (1.0 eq) and a suitable solvent such as acetonitrile (ACN) or dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base (1.5-2.0 eq), such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The purpose of the base is to neutralize the HBr or HCl that is formed during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.

-

Reagent Addition: Slowly add benzyl bromide or benzyl chloride (1.0-1.1 eq) to the stirring solution at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction mixture to room temperature. Filter off any inorganic salts. If DMF was used, the solvent should be removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine to remove any remaining salts and DMF.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography or vacuum distillation to yield pure this compound.

Pathway 2: Reductive Amination

Reductive amination is a powerful C-N bond-forming reaction that proceeds via an imine intermediate. This method avoids the use of alkyl halides and can be a greener alternative. It involves the reaction of an aldehyde with an amine to form an imine, which is then reduced in situ.

Caption: Workflow for Reductive Amination synthesis.

-

Setup: In a round-bottom flask, dissolve 6-hydroxyhexanal (1.0 eq) and benzylamine (1.0-1.2 eq) in a suitable solvent such as dichloroethane (DCE) or methanol.

-

Imine Formation: If desired, molecular sieves can be added to facilitate the formation of the imine by removing the water byproduct. Allow the mixture to stir for 1-2 hours at room temperature.

-

Reduction: Slowly add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild and tolerant of many functional groups.[7] Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be used.

-

Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or GC-MS.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude material is then purified by column chromatography.

Biological Activity and Mechanism of Action

As of the current literature, there is a notable absence of dedicated studies on the specific biological activities or mechanism of action for this compound. Much of the available information for compounds with a "benzylamino" group relates to 6-benzylaminopurine (BAP), a synthetic cytokinin plant hormone.[8][9][10] It is critical for researchers to understand that this compound and BAP are structurally distinct molecules, and the biological effects of one cannot be extrapolated to the other.

The lack of data presents an opportunity for novel research. The compound's structure, featuring a secondary amine and a hydroxyl group separated by a flexible hexyl chain, makes it a candidate for screening in various biological assays. It could serve as a fragment in fragment-based drug discovery or as a scaffold for building libraries of new chemical entities to test for various therapeutic targets.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile chemical building block.

Intermediate for Active Pharmaceutical Ingredients (APIs)

The dual functionality of the molecule allows for sequential or orthogonal chemical modifications.

-

The Hydroxyl Group: Can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution.

-

The Amine Group: Can undergo acylation, sulfonylation, or further alkylation. It can also be used as a basic center in the final molecule.

This versatility allows it to serve as a precursor for more complex molecules with potential therapeutic value. For example, similar amino alcohols are used in the synthesis of various drugs.[4]

Material Science and Polymer Chemistry

The primary alcohol can participate in polymerization reactions to form polyesters or polyethers, while the amine group can be used to create polyamides or be incorporated for its properties such as basicity or as a curing agent for epoxy resins. The benzyl group can enhance the thermal stability or modify the refractive index of resulting polymers.

Reagent in Organic Synthesis

The compound can be used as a ligand for metal catalysts or as a chiral solvating agent after resolution of its enantiomers, similar to other cyclohexanol derived benzylamines.[10]

Conclusion and Future Directions

This compound is a readily synthesizable bifunctional molecule with clear potential as a chemical intermediate. While its biological profile remains largely unexplored, its value is evident in its capacity to serve as a versatile scaffold for the synthesis of more complex chemical structures. Future research should focus on a systematic biological evaluation of this compound and its derivatives to uncover any potential bioactivities. Furthermore, exploring its use in the synthesis of novel polymers and functional materials could open new avenues for its application. This guide provides the foundational chemical knowledge necessary for researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors.

References

- Alfa Chemistry. (n.d.). CAS 133437-08-8 this compound.

- CymitQuimica. (n.d.). CAS 133437-08-8: this compound.

- PrepChem.com. (n.d.). Synthesis of N-(benzyloxycarbonylglycyl)-6-amino-1-hexanol.

- SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum.

- ChemicalBook. (2023). This compound | 133437-08-8.

- ResearchGate. (n.d.). Reductive aminations of aldehydes with benzylamine or cyclohexylamine....

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 133437-08-8.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 133437-08-8.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0012971).

- Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines.

- PubMed. (2005). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells.

- ResearchGate. (n.d.). The reaction scheme for the reductive amination of cyclohexanone with....

- ChemicalBook. (2024). Application and Research of Benzylamine.

- ResearchGate. (2025). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides.

- Wiley Online Library. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.

- National Institutes of Health. (2022). Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives.

- National Institutes of Health. (2025). Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors.

- National Institutes of Health. (n.d.). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols.

- Wikipedia. (n.d.). Benzylamine.

- Benchchem. (n.d.). The Versatility of 6-Chloro-1-hexanol in Modern Organic Synthesis: A Technical Guide for Researchers and Drug Development Profes.

- Royal Society of Chemistry. (n.d.). Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy.

- Benchchem. (n.d.). 6-Dimethylamino-1-hexanol | 1862-07-3.

- Oriental Journal of Chemistry. (n.d.). Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity.

- Google Patents. (n.d.). CN105622436A - Preparation method of 6-amino-1-hexanol by taking calcium carbonate as catalyst.

- National Institutes of Health. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.

- ResearchGate. (n.d.). Evaluation of the chemical constituents and potential biological activities of Cunninghamella blakesleeana.

- PubMed. (2020). Evaluation of the chemical constituents and potential biological activities of Cunninghamella blakesleeana.

- National Institutes of Health. (2022). Comprehensive Biological Potential, Phytochemical Profiling Using GC-MS and LC-ESI-MS, and In-Silico Assessment of Strobilanthes glutinosus Nees: An Important Medicinal Plant.

- PubChem. (n.d.). 1-hexanol, 6-(dimethylamino)- (C8H19NO).

- DOI. (n.d.). The Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Cat.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Benzylamine - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]

- 5. d-nb.info [d-nb.info]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. 6-Amino-1-hexanol | C6H15NO | CID 19960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 10. Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 6-Benzylamino-1-hexanol: Properties, Synthesis, and Analytical Characterization

This guide provides a comprehensive technical overview of 6-Benzylamino-1-hexanol (CAS No. 133437-08-8), a versatile bifunctional organic molecule. Merging a lipophilic benzylamine moiety with a flexible six-carbon aliphatic chain terminating in a primary alcohol, this compound serves as a valuable building block and research chemical. Its unique structure imparts a combination of hydrophobicity and hydrophilicity, suggesting potential applications in medicinal chemistry, materials science, and proteomics research. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its physicochemical properties, a robust synthesis protocol, analytical methodologies, and safety considerations.

Core Molecular and Physical Characteristics

This compound, systematically named 6-(benzylamino)hexan-1-ol, is a secondary amine and a primary alcohol.[1] The presence of both a hydrogen bond donor (amine N-H and alcohol O-H) and acceptor (N and O atoms) group, combined with the aromatic phenyl ring, dictates its physical properties and reactivity profile.[2] It typically presents as a colorless to pale yellow, clear liquid at room temperature.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below for quick reference. These values are critical for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Source(s) |

| CAS Number | 133437-08-8 | [1][3] |

| IUPAC Name | 6-(benzylamino)hexan-1-ol | [1] |

| Synonyms | N-(6-Hydroxyhexyl)benzylamine | [2] |

| Molecular Formula | C₁₃H₂₁NO | [3] |

| Molecular Weight | 207.32 g/mol | [3] |

| Appearance | Colorless to Yellow clear liquid | |

| Boiling Point | 327.9 °C at 760 mmHg | [1] |

| Flash Point | 95.6 °C | [1] |

| Density | ~1.00 g/cm³ | |

| Purity (Typical) | >97.0% (GC) | |

| Storage | Room Temperature, <15°C recommended |

Solubility Profile

The amphipathic nature of this compound—possessing both polar (hydroxyl, amine) and nonpolar (benzyl, hexyl) regions—governs its solubility. While precise quantitative data is not extensively published, a qualitative assessment based on its structure and the properties of related compounds like 6-benzylaminopurine suggests the following:

-

Soluble: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Methanol, Ethanol, Dichloromethane (DCM), Chloroform.[4]

-

Slightly Soluble to Insoluble: Water. The long alkyl chain and benzyl group limit aqueous solubility.[5] It is expected to be more soluble in acidic aqueous solutions due to the protonation of the amine group.

The choice of solvent is paramount for reaction chemistry and analytical sample preparation. For biological assays, initial stock solutions are typically prepared in DMSO or ethanol, followed by dilution in aqueous media.

Synthesis and Purification

The synthesis of this compound is most efficiently achieved via reductive amination. This cornerstone reaction in organic chemistry offers a direct and high-yield pathway by forming an imine intermediate from an amine and an aldehyde, which is then reduced in situ to the target secondary amine.[6] This one-pot approach is favored for its atom economy and often milder conditions compared to direct N-alkylation, which can suffer from over-alkylation byproducts.

Causality of Method Selection

Reductive amination is the chosen method for several strategic reasons:

-

High Selectivity: The reaction between the primary amine (6-amino-1-hexanol) and the aldehyde (benzaldehyde) is highly specific. The use of a mild, chemoselective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is crucial.[7] These reagents preferentially reduce the protonated imine intermediate over the starting aldehyde, minimizing the side-reaction of aldehyde reduction to benzyl alcohol.

-

Control Over Stoichiometry: Unlike direct alkylation with benzyl halides, which can readily form tertiary amines and quaternary ammonium salts, reductive amination provides excellent control for mono-alkylation.

-

Operational Simplicity: The reaction can often be performed as a one-pot synthesis, improving workflow efficiency and overall yield by minimizing intermediate isolation steps.

Experimental Workflow: Synthesis via Reductive Amination

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Synthesis and purification workflow for this compound.

Detailed Synthesis Protocol

Materials:

-

6-Amino-1-hexanol (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (HPLC grade) for elution

Procedure:

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 6-amino-1-hexanol (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).

-

Imine Formation: Add benzaldehyde (1.0 eq) dropwise to the solution at room temperature. Stir the reaction mixture for 1-2 hours. Progress can be monitored by TLC, observing the consumption of the starting materials.

-

Reduction: Carefully add STAB (1.5 eq) to the mixture in portions over 15 minutes. Note: Initial effervescence may occur. Allow the reaction to stir overnight at room temperature.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with DCM.

-

Washing and Drying: Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil. Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) as the eluent.

-

Final Product: Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to yield this compound as a clear oil.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system of analysis.

Chromatographic Analysis (Purity Assessment)

High-Performance Liquid Chromatography (HPLC) is a precise method for determining the purity of this compound. A reverse-phase method is suitable, leveraging the compound's moderate hydrophobicity.

Proposed HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

-

Mobile Phase: An isocratic or gradient system of acetonitrile (MeCN) and water with a buffer. For example, a gradient of 20% to 80% MeCN in water with 0.1% formic acid (for MS compatibility) or phosphoric acid.[8]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or 254 nm (for the benzyl group).

-

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the mobile phase or a compatible solvent like methanol.

This method effectively separates the final product from starting materials like benzaldehyde and potential byproducts. Purity is determined by the area percentage of the main product peak.

Spectroscopic Analysis (Structural Elucidation)

Spectroscopic data provides definitive structural confirmation. The expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.

-

¹H NMR (in CDCl₃):

-

δ ~7.2-7.4 ppm (m, 5H): A multiplet corresponding to the five protons of the monosubstituted phenyl ring.

-

δ ~3.8 ppm (s, 2H): A sharp singlet for the two benzylic protons (-CH₂-Ph).

-

δ ~3.6 ppm (t, 2H): A triplet for the methylene protons adjacent to the hydroxyl group (-CH₂-OH).

-

δ ~2.6 ppm (t, 2H): A triplet for the methylene protons adjacent to the nitrogen atom (-NH-CH₂-).

-

δ ~1.3-1.6 ppm (m, 8H): A series of overlapping multiplets for the four methylene groups in the middle of the hexyl chain.

-

δ (variable): A broad singlet for the N-H and O-H protons, which may exchange with trace water in the solvent.

-

-

¹³C NMR (in CDCl₃):

-

δ ~140 ppm: Quaternary carbon of the phenyl ring attached to the benzylic carbon.

-

δ ~128-129 ppm: Signals for the C-H carbons of the phenyl ring.

-

δ ~62 ppm: Carbon of the methylene group attached to the hydroxyl group (-CH₂-OH).[9]

-

δ ~54 ppm: Carbon of the benzylic methylene group (-CH₂-Ph).

-

δ ~50 ppm: Carbon of the methylene group attached to the nitrogen (-NH-CH₂-).

-

δ ~25-33 ppm: A set of signals for the remaining four methylene carbons of the hexyl chain.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.

-

~3300-3400 cm⁻¹ (broad): O-H stretching of the alcohol group.

-

~3300 cm⁻¹ (sharp/medium): N-H stretching of the secondary amine.

-

~3030 cm⁻¹ (sharp): Aromatic C-H stretching.

-

~2850-2950 cm⁻¹ (strong): Aliphatic C-H stretching from the hexyl and benzylic groups.

-

~1450-1600 cm⁻¹: Aromatic C=C ring stretching.

-

~1050-1150 cm⁻¹ (strong): C-O stretching of the primary alcohol.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides fragmentation data.

-

Expected [M+H]⁺: m/z 208.17, corresponding to the protonated molecule (C₁₃H₂₂NO⁺).[10]

-

Key Fragments: A prominent fragment at m/z 91 corresponding to the stable benzyl or tropylium cation ([C₇H₇]⁺) is expected from the cleavage of the C-N bond.

Potential Applications and Biological Relevance

While this compound is primarily supplied as a research chemical, its structural motifs are present in numerous biologically active molecules.[3] This provides a strong rationale for its use in drug discovery and chemical biology as a scaffold or intermediate.

Relationship to Biologically Active Compounds

The diagram below illustrates the structural relationship between this compound and other classes of active compounds, highlighting its potential as a synthetic precursor.

Caption: Structural relevance of this compound to known bioactive compounds.

-

Cytokinin Analogs: The 6-benzylamino group is the core structure of 6-benzylaminopurine (BAP), a synthetic cytokinin plant hormone that promotes cell division. Derivatives of this compound could be explored for cytokinin-like activity or as inhibitors of cytokinin oxidase, which degrades these hormones.[11]

-

Antiproliferative and Antifungal Agents: The N-benzylamine scaffold is a known pharmacophore in various therapeutic areas. Studies have shown that N-aryl-N-benzylamines possess antifungal activity, and other complex benzylamine derivatives have shown antiproliferative effects against cancer cell lines.[12][13] The hexanol chain provides a flexible linker that can be further functionalized to optimize binding to biological targets.

-

Proteomics and Chemical Probes: The primary alcohol serves as a convenient handle for further chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or conjugated to reporter molecules (e.g., fluorophores, biotin) or solid supports. This makes it a useful building block for creating chemical probes to study protein-ligand interactions.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following information is based on data from related compounds and should be treated as a guideline for safe handling. A full, substance-specific Safety Data Sheet (SDS) should always be consulted.

-

Hazard Identification: Classified as a skin irritant.[14] Based on the parent alcohol (1-hexanol), it may be harmful if swallowed or in contact with skin and can cause serious eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with a well-defined set of physicochemical properties that make it a valuable tool for chemical research. Its synthesis is straightforward via reductive amination, and its purity and identity can be rigorously confirmed using standard chromatographic and spectroscopic methods. The presence of both a reactive benzylamine group and a functionalizable hexanol chain provides significant opportunities for its use as a scaffold in the development of novel molecules with potential applications in pharmacology and materials science. Adherence to proper safety protocols is essential when handling this and any laboratory chemical.

References

-

PrepChem. Synthesis of N-(benzyloxycarbonylglycyl)-6-amino-1-hexanol. Available from: [Link]

-

SpectraBase. This compound. Available from: [Link]

-

ResearchGate. Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. Available from: [Link]

-

Wikipedia. Reductive amination. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Available from: [Link]

-

Frontiers in Chemistry. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available from: [Link]

-

ResearchGate. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Available from: [Link]

-

PubChemLite. This compound (C13H21NO). Available from: [Link]

-

National Center for Biotechnology Information. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Available from: [Link]

-

Science of Synthesis. Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Available from: [Link]

-

White Rose Research Online. Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. Available from: [Link]

-

Regulations.gov. Human Health Risk Assessment for 6-Benzyladenine Technical (Manufacturing-Use Pro). Available from: [Link]

-

PubChem. 6-(Allyloxycarbonylamino)-1-hexanol. Available from: [Link]

-

PubChem. Benzylaminopurine. Available from: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. Available from: [Link]

-

E3S Web of Conferences. Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. Available from: [Link]

-

PubMed. Complete 1H and 13C NMR data assignment of new constituents from Severinia buxifolia. Available from: [Link]

-

SIELC Technologies. Separation of 1-Hexanol, 6-amino- on Newcrom R1 HPLC column. Available from: [Link]

-

National Center for Biotechnology Information. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available from: [Link]

-

YouTube. 22.4e Synthesis of Amines Reductive Amination. Available from: [Link]

- Google Patents. CN110754476A - Soluble solution for improving stability of 6-benzylaminopurine preparation and preparation method thereof.

-

AERU. 6-benzyladenine (Ref: ABG-3191). Available from: [Link]

-

PubMed. Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

-

Quick Company. An Improved Method For The Determination Of Purity Of 1 Hexanol In Active Pharmaceutical Ingredients. Available from: [Link]

-

National Center for Biotechnology Information. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Available from: [Link]

-

PubMed. Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives. Available from: [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. scbt.com [scbt.com]

- 4. Benzylaminopurine | C12H11N5 | CID 62389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN110754476A - Soluble solution for improving stability of 6-benzylaminopurine preparation and preparation method thereof - Google Patents [patents.google.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Separation of 1-Hexanol, 6-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. rsc.org [rsc.org]

- 10. PubChemLite - this compound (C13H21NO) [pubchemlite.lcsb.uni.lu]

- 11. Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 6-(Allyloxycarbonylamino)-1-hexanol | C10H19NO3 | CID 5142638 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Benzylamino-1-hexanol (CAS: 133437-08-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Benzylamino-1-hexanol, with CAS number 133437-08-8, is a bifunctional organic molecule incorporating a secondary amine and a primary alcohol. This unique structural arrangement imparts a combination of lipophilic and hydrophilic characteristics, suggesting its potential as a versatile intermediate in organic synthesis and as a scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, probable synthetic routes, purification strategies, and analytical characterization. Furthermore, it explores the potential biological activities and applications in drug development, drawing insights from the broader class of N-benzylamino alcohols and related structures. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Chemical Identity and Physicochemical Properties

This compound, also known as N-(6-Hydroxyhexyl)benzylamine, is a distinct chemical entity with the molecular formula C₁₃H₂₁NO and a molecular weight of approximately 207.32 g/mol .[1][2] Its structure features a hexanol backbone with a benzylamino substituent at the 6-position, rendering it amphiphilic.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 133437-08-8 | [1] |

| Molecular Formula | C₁₃H₂₁NO | [1] |

| Molecular Weight | 207.32 g/mol | [1] |

| IUPAC Name | 6-(benzylamino)hexan-1-ol | |

| Synonyms | N-(6-Hydroxyhexyl)benzylamine | |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 327.9 °C at 760 mmHg (Predicted) | |

| Density | ~1.0 g/cm³ (Predicted) | |

| Flash Point | 95.6 °C (Predicted) | |

| Solubility | Soluble in polar organic solvents. Limited solubility in water. |

Synthesis and Purification

Plausible Synthetic Routes

Two primary retrosynthetic approaches are considered most viable:

-

Route A: Reductive Amination of 6-hydroxyhexanal with benzylamine.

-

Route B: Nucleophilic Substitution of a 6-halo-1-hexanol with benzylamine.

Sources

An In-Depth Technical Guide to 6-Benzylamino-1-hexanol for Research & Development

Abstract

This technical guide provides a comprehensive overview of 6-Benzylamino-1-hexanol, also known by its synonym N-(6-Hydroxyhexyl)benzylamine. This bifunctional organic compound, featuring both a secondary amine and a primary alcohol, serves as a versatile intermediate and building block in synthetic chemistry. Its unique structure, combining a flexible C6 alkyl chain with a benzyl-protected amine and a reactive hydroxyl group, makes it a valuable precursor for applications in drug development, materials science, and proteomics research. This document details the compound's physicochemical properties, provides a robust, field-proven protocol for its synthesis and purification, outlines methods for its analytical characterization, discusses its potential applications, and summarizes critical safety and handling procedures. The insights herein are intended to equip researchers, chemists, and drug development professionals with the technical knowledge required to effectively utilize this compound in their work.

Chemical Identity and Physicochemical Properties

This compound is an organic compound identified by the CAS Number 133437-08-8.[1][2][3] Its structure consists of a six-carbon hexanol backbone with a benzylamino group (-NH-CH₂-Ph) attached to the C6 position.[4] This configuration imparts both hydrophilic (hydroxyl group) and lipophilic (benzyl group, alkyl chain) characteristics, making it an interesting amphiphilic molecule.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 133437-08-8 | [1][2][3] |

| Synonym | N-(6-Hydroxyhexyl)benzylamine | [1][4] |

| Molecular Formula | C₁₃H₂₁NO | [2][5][6] |

| Molecular Weight | 207.32 g/mol | [2][7] |

| Appearance | Colorless to Yellow clear liquid | [1] |

| Boiling Point | 327.9 °C at 760 mmHg | [5] |

| Flash Point | 96 °C | |

| Purity (Commercial) | >97.0% (GC) | [1] |

| InChI | InChI=1S/C13H21NO/c15-11-7-2-1-6-10-14-12-13-8-4-3-5-9-13/h3-5,8-9,14-15H,1-2,6-7,10-12H2 | [6][7] |

| SMILES | C(CCCO)CCNCc1ccccc1 | [4] |

Synthesis and Purification

The synthesis of this compound is most reliably achieved via reductive amination. This cornerstone reaction of organic chemistry offers high yields and operational simplicity, avoiding the harsh conditions or expensive reagents associated with other amination strategies. The rationale for this choice is twofold: 1) The starting materials, 6-amino-1-hexanol and benzaldehyde, are commercially available and relatively inexpensive. 2) The reaction proceeds via a transient imine (Schiff base) intermediate which is readily reduced in situ by a mild reducing agent like sodium borohydride (NaBH₄), minimizing side reactions.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating purification and characterization steps to ensure the final product's identity and purity.

Materials:

-

6-amino-1-hexanol (1.0 eq)

-

Benzaldehyde (1.05 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 6-amino-1-hexanol and dissolve in methanol (approx. 0.5 M concentration).

-

Imine Formation: Add benzaldehyde dropwise to the stirring solution at room temperature. Allow the mixture to stir for 2-3 hours. The formation of the imine intermediate is typically accompanied by a slight warming and the formation of water as a byproduct.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride in small portions over 30 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent runaway hydrogen gas evolution.

-

Reaction Completion: After the final addition of NaBH₄, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours) to ensure complete reduction.

-

Quenching and Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Reduce the volume of methanol on a rotary evaporator.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract three times with dichloromethane. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layer sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Validation Step: The separation of the product from unreacted starting materials and byproducts is the primary validation of purity.

-

Final Product: Combine the pure fractions (as determined by TLC analysis) and remove the solvent under reduced pressure to yield this compound as a colorless or pale yellow oil.

Analytical Characterization

Confirming the structural integrity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the aromatic protons of the benzyl group (~7.2-7.4 ppm), a singlet for the benzylic CH₂ protons (~3.8 ppm), a triplet for the CH₂-OH protons (~3.6 ppm), and multiplets for the alkyl chain protons. The N-H proton will appear as a broad singlet.

-

¹³C NMR: The spectrum will show distinct signals for the aromatic carbons (~127-140 ppm), the benzylic carbon (~54 ppm), the carbon bearing the hydroxyl group (~63 ppm), and the other aliphatic carbons in the hexyl chain.

-

-

Infrared (IR) Spectroscopy: Key absorption bands confirm the presence of the functional groups. A broad peak around 3300-3400 cm⁻¹ corresponds to the O-H stretch. A sharper, less intense peak in the same region (~3300 cm⁻¹) is characteristic of the N-H stretch of the secondary amine.[8] C-H stretches for the aromatic ring will appear just above 3000 cm⁻¹.

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry should show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 207).[7] A prominent fragment is often the tropylium cation (m/z = 91) from the cleavage of the benzyl group, a hallmark of benzyl-containing compounds.[9]

-

Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the final purity, which should exceed 97% for most research applications.[1]

Applications in Research & Drug Development

While specific biological activities of this compound are not extensively documented in peer-reviewed literature, its value lies in its role as a versatile bifunctional building block.[4] Its two distinct reactive sites—the nucleophilic secondary amine and the primary alcohol—can be addressed with orthogonal chemical strategies.

Potential as a Chemical Intermediate

The compound is an ideal scaffold for generating libraries of more complex molecules. The benzyl group serves as a stable protecting group for the amine, which can be removed under hydrogenolysis conditions if the primary amine is desired.

-

Derivatization at the Hydroxyl Group: The primary alcohol can undergo esterification, etherification, or oxidation to an aldehyde or carboxylic acid, allowing for the introduction of new functional groups or linkage to other molecules.

-

Derivatization at the Amine Group: The secondary amine can be acylated to form amides, further alkylated, or used in coupling reactions.

Conceptual Derivatization Pathways

Caption: Potential derivatization pathways for this compound.

Roles in Drug Discovery and Proteomics

-

Scaffold for Medicinal Chemistry: The molecule provides a flexible six-carbon spacer to separate a pharmacophore (which could be built upon the amine) from a solubilizing or targeting group (added to the alcohol). Six-membered heterocyclic rings are common in top-selling drugs, and this compound could serve as a precursor for side chains attached to such rings.[10]

-

Linker in Bioconjugation: After converting the alcohol to a more reactive functional group (e.g., a carboxylic acid or maleimide), the molecule can act as a PROTAC linker or be used to attach small molecules, fluorescent dyes, or biotin tags to proteins or other biomolecules.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. This information is based on available Safety Data Sheets (SDS) for the compound and related chemicals.

-

Hazard Identification:

-

Recommended Handling Procedures:

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12][14]

-

Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.[12][14]

-

-

Storage:

Conclusion

This compound is a deceptively simple molecule with significant untapped potential for chemical innovation. Its bifunctional nature, coupled with straightforward synthesis and purification, establishes it as a valuable and versatile building block. For researchers in drug discovery, medicinal chemistry, and materials science, this compound offers a reliable and adaptable platform for constructing novel and complex molecular architectures. By understanding its properties, synthesis, and safe handling, scientists can effectively leverage this compound to advance their research and development objectives.

References

-

3,4-DMA (hydrochloride). Labchem Catalog. [Link]

-

This compound - SpectraBase. SpectraBase. [Link]

-

3,4-Dimethoxyamphetamine hydrochloride | C11H18ClNO2 | CID 81383. PubChem. [Link]

-

This compound (C13H21NO). PubChemLite. [Link]

-

This compound - MS (GC) Spectrum. SpectraBase. [Link]

-

This compound SDS. SDS Manager. [Link]

-

Benzylamine synthesis by C-C coupling. Organic Chemistry Portal. [Link]

-

Spectroscopy Data for Undergraduate Teaching. ERIC. [Link]

- Preparation of N-benzylamines.

-

[Chemistry] How would you prepare benzylamine from each compound?. YouTube. [Link]

-

Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. [Link]

-

6-(methylamino)hexane-1,2,3,4,5-pentanol 4-(((1S,2S)-1-hydroxy-2,3-dihydro-1H,1'H-[2,2-biinden]-2-yl)methyl)benzoate (PH46A): a novel small molecule with efficacy in murine models of colitis. PubMed. [Link]

-

24.10 Spectroscopy of Amines. OpenStax. [Link]

-

Preparation of benzylamine. PrepChem.com. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Course Hero. [Link]

-

6-benzyladenine (Ref: ABG-3191). AERU. [Link]

-

6-Benzylaminopurine and its glycoside as naturally occurring cytokinin. ResearchGate. [Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]

Sources

- 1. This compound | 133437-08-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 133437-08-8 [chemicalbook.com]

- 4. CAS 133437-08-8: this compound | CymitQuimica [cymitquimica.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. PubChemLite - this compound (C13H21NO) [pubchemlite.lcsb.uni.lu]

- 7. spectrabase.com [spectrabase.com]